molecular formula C15H21NO3 B1466067 tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate CAS No. 873446-59-4

tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

Cat. No.: B1466067
CAS No.: 873446-59-4
M. Wt: 263.33 g/mol
InChI Key: DAJYPAOLINAEGA-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information could be found on certain chemical databases .

Scientific Research Applications

Synthetic Chemistry and Environmental Impact

  • Synthetic Applications : Tert-butyl compounds, including tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate, are pivotal in synthetic chemistry for producing various pharmaceuticals and fine chemicals. These compounds are often employed as intermediates in complex synthetic pathways due to their stability and reactivity. For instance, the synthetic routes of vandetanib, an anti-cancer drug, involve tert-butyl intermediates for constructing the final molecular architecture, showcasing the versatility and importance of these compounds in medicinal chemistry (Mi, 2015).

  • Environmental Fate and Biodegradation : The environmental behavior of tert-butyl-containing compounds, such as methyl tert-butyl ether (MTBE), has been extensively studied due to their widespread use as fuel additives. These studies highlight the solubility, persistence, and biodegradation pathways of these compounds in various environmental matrices. For example, research has shown that MTBE is resistant to biodegradation in groundwater, posing potential environmental risks (Squillace et al., 1997). Similarly, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, with findings indicating microbial degradation under aerobic conditions (Thornton et al., 2020).

Potential in Bioremediation

  • Bioremediation Strategies : Studies on the biodegradation of tert-butyl compounds have informed bioremediation strategies for contaminated sites. For instance, conclusive evidence of MTBE biotransformation under aerobic conditions has been reviewed, suggesting potential biological methods for remediation. This includes the utilization of microorganisms that can metabolize MTBE as a carbon and energy source, offering a sustainable approach to mitigating environmental contamination (Fiorenza & Rifai, 2003).

Properties

IUPAC Name

tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-7-11-5-4-6-13(17)12(11)8-10-16/h4-6,17H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJYPAOLINAEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
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tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
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tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
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tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
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tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
Reactant of Route 6
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tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

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